molecular formula C15H13BrN2O2S2 B12013827 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 617698-23-4

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No.: B12013827
CAS No.: 617698-23-4
M. Wt: 397.3 g/mol
InChI Key: UPWIIQHKNRDZRJ-QXMHVHEDSA-N
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Description

Pharmacophoric Synergy

The indolinone component introduces a planar, aromatic system that facilitates π-π stacking with protein active sites, while the thioxothiazolidinone ring adds sulfur-based nucleophilicity and conformational flexibility. This dual functionality is critical for multi-target engagement, as demonstrated in molecular docking studies where analogous hybrids showed strong binding to diabetic enzymes. For instance, fluorinated indole-thiazolidinone analogs exhibited IC$$_{50}$$ values as low as 1.50 ± 0.05 µM against α-amylase, outperforming the standard acarbose.

Hybrid Component Role in Bioactivity Example Target Interaction
Indolinone Aromatic stacking, enzyme inhibition α-Amylase active site
Thioxothiazolidinone Sulfur-mediated covalent binding Glutathione reductase

The ethyl groups at the 1-position of the indolinone and 3-position of the thiazolidinone further modulate solubility and steric accessibility, optimizing pharmacokinetic profiles without compromising target affinity.

Stereoelectronic Effects of Bromo-Ethyl Substitution Patterns

Substituents at the 5-position (bromo) and 1-/3-positions (ethyl) induce distinct stereoelectronic effects that govern reactivity and stability. The bromine atom, an electron-withdrawing group, polarizes the indolinone ring, increasing electrophilicity at the 3-ylidene position and facilitating nucleophilic attacks. This polarization is quantified by Hammett substituent constants, where σ$$_m$$ for bromine (+0.39) enhances resonance stabilization of the intermediate during substitution reactions.

Electronic Modulation

  • Bromo Substituent : Withdraws electron density via inductive effects, reducing electron density at the indolinone’s carbonyl oxygen by ~15% (calculated via DFT). This increases susceptibility to nucleophilic addition at the ylidene carbon.
  • Ethyl Groups : Donate electrons through hyperconjugation, offsetting bromine’s withdrawal and stabilizing the thiazolidinone ring’s thiocarbonyl group. This balance prevents excessive electron deficiency, which could lead to decomposition.

Substitution Impact on Reactivity
Replacement of the 5-bromo group with lighter halogens (e.g., chlorine) reduces polarization, as evidenced by a 20% decrease in α-glucosidase inhibition efficacy. Similarly, elongating the ethyl chain to pentyl diminishes steric compatibility with enzyme pockets, highlighting the precision required in substituent selection.

Conformational Dynamics of Ylidene-Thioxo Interactions

The ylidene-thioxo system (C=N and C=S groups) dictates conformational preferences through resonance and steric interactions. X-ray crystallography of analogous compounds reveals a non-planar arrangement between the indolinone and thiazolidinone rings, with a dihedral angle of 12–18°. This distortion arises from repulsion between the thioxo sulfur’s lone pairs and the ylidene π-electrons, forcing the molecule into a twisted conformation.

Resonance and Tautomerism

The thioxothiazolidinone ring exhibits thione-thiol tautomerism, though the thione form predominates (>95%) due to stabilization via conjugation with the ylidene group. This tautomer enhances electrophilicity at the sulfur atom, enabling interactions with cysteine residues in enzyme active sites.

Key Conformational States

  • State A : Thione form with ylidene double bond in s-trans orientation (70% prevalence).
  • State B : Thiol form with ylidene in s-cis orientation, stabilized by intramolecular hydrogen bonding (25%).

Transition between these states is pH-dependent, with State A favored under physiological conditions (pH 7.4). Molecular dynamics simulations indicate that State A’s s-trans configuration aligns optimally with α-amylase’s catalytic triad, reducing binding energy by 2.3 kcal/mol compared to State B.

Properties

CAS No.

617698-23-4

Molecular Formula

C15H13BrN2O2S2

Molecular Weight

397.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13BrN2O2S2/c1-3-17-10-6-5-8(16)7-9(10)11(13(17)19)12-14(20)18(4-2)15(21)22-12/h5-7H,3-4H2,1-2H3/b12-11-

InChI Key

UPWIIQHKNRDZRJ-QXMHVHEDSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC)C1=O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-Bromo-1-ethylisatin

Bromination of 1-ethylisatin using N-bromosuccinimide (NBS) in acetic acid achieves 92% yield at 70°C. Critical parameters:

ParameterOptimal ValueDeviation Impact
Temperature70°C<65°C: Incomplete bromination
NBS Equivalents1.05>1.1: Di-bromination byproducts
Reaction Time6 hours<4h: 30% Unreacted substrate

Step 2: Thiazolidinone Ring Formation

Condensation of 5-bromo-1-ethylisatin with 3-ethyl-2-thioxothiazolidin-4-one under Dean-Stark conditions:

Key challenges include enolate stabilization and avoiding Z/E isomerization of the exocyclic double bond.

One-Pot Tandem Synthesis

A streamlined approach combines bromination and cyclization in a single reactor:

  • Reagents :

    • 1-Ethylisatin (1.0 eq)

    • NBS (1.05 eq)

    • CS₂ (3.0 eq)

    • Ethylamine hydrochloride (1.2 eq)

  • Conditions :

    • Solvent: DMF at 80°C

    • Reaction Time: 12 hours

    • Yield: 68% (HPLC purity >95%)

Advantages :

  • Eliminates intermediate purification

  • Reduces bromine waste by 40% compared to stepwise methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates key steps:

StepConventional TimeMicrowave TimeYield Improvement
Bromination6 hours45 minutes+7%
Cyclocondensation8 hours2 hours+12%

Side reactions increase above 120°C due to thermal decomposition of the thioxo group.

Green Chemistry Approaches

Aqueous-Mediated Synthesis

Using water as solvent with TBAB (tetrabutylammonium bromide) phase-transfer catalyst:

  • Yield : 62%

  • E-Factor : 8.3 (vs. 22.5 for conventional routes)

Solvent-Free Mechanochemical Grinding

Ball-milling substrates with K₂CO₃ base:

ParameterValue
Frequency30 Hz
Duration90 minutes
Yield58%

Analytical Characterization

Critical spectral data for quality control:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.32 (t, J=7.2 Hz, 3H, NCH₂CH₃)

  • δ 4.21 (q, J=7.2 Hz, 2H, NCH₂)

  • δ 11.29 (s, 1H, NH indole)

FTIR (KBr) :

  • 1715 cm⁻¹ (C=O thiazolidinone)

  • 1682 cm⁻¹ (C=O isatin)

  • 1247 cm⁻¹ (C=S)

Industrial-Scale Challenges

Byproduct Formation

Major impurities identified via LC-MS:

m/zStructureMitigation Strategy
489.2Diethylated at N1Reduce ethylating agent by 15%
565.3Oxidized thioxo to sulfoneNitrogen blanket during synthesis

Crystallization Optimization

Ternary phase diagram for ethanol/water/THF system:

Xethanol=0.650.12T(°C)/100X_{\text{ethanol}} = 0.65 - 0.12T(°C)/100

Optimal crystallization at 5°C provides 92% recovery.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cyclization using Ru(bpy)₃Cl₂:

  • 72% yield in 4 hours

  • Improved Z/E selectivity (95:5)

Continuous Flow Systems

Microreactor performance metrics:

Residence TimeProductivity (kg/L/day)Purity
12 minutes1.4598.7%
8 minutes2.1096.2%

Computational Modeling

DFT studies (B3LYP/6-31G*) reveal:

  • Activation energy for cyclization: 28.7 kcal/mol

  • Charge distribution at transition state:

    • C3 (indole): +0.32 e

    • S1 (thiazole): -0.41 e

These insights guide catalyst design for lower-energy pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the indoline moiety undergoes nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsProductYieldReference
AminationNH₃ (aqueous), 80°C, 12 hrs5-Amino derivative62%
Azide FormationNaN₃, DMF, 60°C, 6 hrs5-Azido derivative78%
Coupling (Suzuki)Pd(PPh₃)₄, arylboronic acidBiaryl product55%

Key factors affecting substitution efficiency:

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates

  • Electron-withdrawing groups on the thiazolidinone ring increase electrophilicity at C5

Reactivity of the Thioxothiazolidinone Core

The thioxothiazolidinone moiety participates in:

a) Ring-Opening Reactions

  • Alkaline Hydrolysis :
    NaOH 1M EtOH reflux indole 3 carboxylic acid ethylamine\text{NaOH 1M EtOH reflux indole 3 carboxylic acid ethylamine}
    Complete decomposition occurs within 2 hrs at 80°C .

  • Thiol Exchange :
    RSH e g benzyl mercaptan BF Et O catalyst 2 benzylthio analog\text{RSH e g benzyl mercaptan BF Et O catalyst 2 benzylthio analog}
    Yields 68–72% with regioselectivity at S2.

b) Condensation Reactions

The C3-ylidene group reacts with:

  • Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in glacial acetic acid → extended π-conjugated systems

  • Hydrazines → hydrazone derivatives with antimicrobial activity

Biological Interactions

While not strictly synthetic reactions, the compound undergoes metabolic transformations:

Biological SystemObserved TransformationSignificance
Cytochrome P450 3A4N-deethylation at position 1Primary detox pathway
Glutathione transferaseThiol conjugation at C2Detoxification mechanism

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

  • Z→E isomerization of the exocyclic double bond (t₁/₂ = 12 min in MeCN)

  • Singlet oxygen generation via energy transfer (ΦΔ = 0.31)

Comparative Reactivity of Structural Analogs

Structural VariationReaction Rate (vs parent)Notes
3-Pentyl substituent1.2× faster bromine substitutionEnhanced solubility
3-Cyclopentyl substituent0.8× ring-opening rateSteric hindrance
3-Isopropyl substituent1.5× condensation reactivityElectronic effects

This compound's chemical versatility makes it a valuable scaffold for developing kinase inhibitors and photosensitizers, though optimization of reaction conditions remains crucial for maximizing synthetic utility.

Scientific Research Applications

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity, or by modulating receptor function through allosteric interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thioxothiazolidinone or imidazolidinone core but differ in substituents and functional groups, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogues and Key Properties

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activity Reference ID
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one Thioxothiazolidin-4-one 5-bromoindolinone, 3-ethyl ~438 (calculated) Not reported Materials science (e.g., solar cells)
(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one Thioxo-imidazolidin-2-one 4-bromo-benzyl, 4-chloro-benzylidene 407.71 202–203 Pharmaceutical research (synthesis)
(Z)-5-[(5-Bromo-1H-indol-3-yl)methylene]-3-ethyl-2-imino-1-methylimidazolidin-4-one Imino-imidazolidin-4-one 5-bromoindole, 3-ethyl, 1-methyl ~385 (calculated) 305–307 Not specified (structural studies)
C3-D (5-((3,6-bis(4-(bis(4-methoxyphenyl)amino)phenyl)thieno[3,2-b]thiophen-2-yl)methylene)... Thioxothiazolidin-4-one Thienothiophene-arylamine functionalization Not reported Not reported Organic photovoltaics (PCE: 21.50%)
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Thioxothiazolidin-4-one 5-bromo-2-hydroxybenzylidene 344.25 Not reported Not reported
5-(3,5-Dichloro-4-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one Thioxothiazolidin-4-one 3,5-dichloro-4-hydroxybenzylidene Not reported Not reported Antimalarial (IC₅₀ ~100,000 nM)

Functional and Application Differences

  • Electrochemical Properties: The target compound and C3-D derivatives exhibit strong electron-withdrawing capabilities due to the thioxothiazolidinone core, making them suitable as non-fullerene acceptors in solar cells . In contrast, imidazolidinone derivatives (e.g., ) lack this electronic profile, limiting their use in photovoltaics.
  • Thermal Stability: Higher melting points in imino-imidazolidinone derivatives (305–307°C ) versus thioxothiazolidinones (202–203°C ) suggest that nitrogen-rich cores enhance thermal stability.

Structure-Activity Relationships (SAR)

  • Core Modifications: Replacing thioxothiazolidinone with imidazolidinone (e.g., ) reduces sulfur content, altering solubility and intermolecular interactions.

Biological Activity

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class, characterized by its complex structure and potential biological activities. This compound exhibits significant promise in medicinal chemistry due to its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H25BrN2O2S2C_{21}H_{25}BrN_{2}O_{2}S_{2} with a molecular weight of approximately 481.5 g/mol. The presence of a bromine atom at the 5-position of the indoline ring enhances its reactivity and biological profile. The structural representation includes both thiazolidinone and indoline moieties, which are crucial for its biological activity.

Biological Activities

Research indicates that compounds similar to 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one exhibit several noteworthy biological activities:

  • Antimicrobial Activity : Thiazolidinones are known for their antimicrobial properties, with studies showing that derivatives can effectively inhibit bacterial growth.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential as an anti-inflammatory agent, with preliminary studies indicating significant activity in reducing inflammation markers.
  • Anticancer Properties : Some derivatives in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Research Findings and Case Studies

A detailed examination of the biological activity of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one reveals several key findings:

Table 1: Biological Activity of Related Compounds

Compound NameStructureBiological Activity
5-(5-Bromo -1 -ethyl -2 -oxoindolin -3 -ylidene) -3 -phenylethyl -2-thioxothiazolidin -4-oneStructureAntimicrobial
5-(5-Bromo -1 -ethyl -2 -oxoindolin -3 -ylidene) -3-octyl -2-thioxothiazolidin -4-oneStructurePotential anticancer
5-(5-Bromo -1 -ethyl -2 -oxoindolin -3 -ylidene) -3-methylthio -thiazolidin -4-oneStructureAnti-inflammatory

These compounds highlight variations in side chains that influence their biological activity and underscore the uniqueness of the target compound in medicinal chemistry research.

The mechanism by which 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases and cholinesterases, which are vital in various physiological processes.
  • Interference with Cell Signaling Pathways : The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Q & A

Q. What is the optimal synthetic route for 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one?

A common method involves condensation reactions under basic conditions. For example:

  • Step 1 : React 5-bromo-1-ethyl-2-oxoindoline-3-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in acetic acid.
  • Step 2 : Add sodium acetate (1.0 equiv) as a base and reflux for 2.5–3 hours .
  • Step 3 : Isolate the product via precipitation and recrystallize from acetic acid (yield: ~70–80%) .

Q. Key Considerations :

  • Solvent choice (e.g., ethanol vs. methanol) affects reaction kinetics.
  • Excess aldehyde (1.1 equiv) improves yield by driving the equilibrium .

Q. How is the structural conformation of this compound validated?

Spectroscopic and computational methods are critical:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., indole NH at δ 10–12 ppm, thioxo S=C at δ 170–180 ppm) .
  • X-ray crystallography : Resolves the Z/E configuration of the benzylidene moiety, which influences biological activity .
  • InChIKey : Use PubChem-derived identifiers (e.g., InChIKey=...) to cross-reference stereochemical data .

Q. How do electronic modifications (e.g., bromine substitution) impact biological activity?

The 5-bromo substituent on the indole ring enhances electron-withdrawing effects , altering:

  • Antimicrobial activity : Bromine increases lipophilicity, improving membrane penetration (MIC reduced by 50% in S. aureus vs. non-brominated analogs) .
  • Anticancer potential : Bromine stabilizes the indole-thiazolidinone π-system, enhancing DNA intercalation (IC50_{50} = 12 µM in HeLa cells) .

Contradiction Alert : Some studies report reduced solubility with bromine, requiring formulation optimization (e.g., DMSO/PEG mixtures) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability or stereochemical impurities :

  • Case Study : A 2022 study found that Z-isomers of benzylidene-thiazolidinones show 10× higher antibacterial activity than E-isomers .
  • Mitigation :
    • Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
    • Validate purity via HRMS and elemental analysis (>98% purity required for reproducible bioassays) .

Q. How is the compound’s stability evaluated under physiological conditions?

Stability protocols :

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor via HPLC:
    • Half-life : 8 hours at pH 7.4 vs. 1.5 hours at pH 1.2 .
  • Light sensitivity : Store in amber vials; UV exposure causes thioxo group oxidation (30% degradation after 24 hours) .

Recommendation : Use stabilizers like ascorbic acid (1 mM) to prolong shelf life .

Q. What computational methods predict the compound’s pharmacokinetic properties?

In silico tools :

  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) but poor aqueous solubility (LogS = -4.2) .
  • Molecular Docking : AutoDock Vina identifies strong binding to E. coli DNA gyrase (ΔG = -9.8 kcal/mol) .

Validation : Compare with experimental LogP (measured: 3.1 vs. predicted: 3.3) .

Methodological Guidance

  • Synthesis : Optimize reflux time (2.5–3 hours) to avoid over-oxidation of the thioxo group .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements .
  • Data Reporting : Disclose solvent purity, stereochemical configuration, and assay conditions to ensure reproducibility .

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